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Abstract
Granulysin (GNLY) is a cytotoxic and proinflammatory molecule crucial to the host's defense

against pathogens and tumors.[1] Expressed by cytotoxic T lymphocytes (CTLs) and natural

killer (NK) cells, it belongs to the saposin-like protein (SAPLIP) family and exerts its function by

disrupting the membranes of target cells.[1][2][3] Understanding the evolutionary conservation

of the granulysin gene is paramount for elucidating its fundamental immunological roles and for

the development of novel therapeutics. This guide provides a comprehensive overview of the

genomic organization, sequence and functional conservation, and phylogenetic relationships of

granulysin. It details key experimental methodologies and visualizes critical pathways, offering

a technical resource for professionals in immunology and drug development.

Introduction to Granulysin
First identified through subtractive hybridization of activated human T-lymphocytes, granulysin

is a key effector molecule in cell-mediated immunity.[1][4] The human GNLY gene is located on

chromosome 2p11.2 and consists of 5 exons.[2][5] It encodes a 15 kDa precursor protein,

which can be processed into a biologically active 9 kDa form.[1][4][5] While the 15 kDa form is
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constitutively secreted and has roles in activating dendritic cells, the 9 kDa form is stored in the

cytotoxic granules of NK cells and CTLs alongside perforin and granzymes.[1][3][4] Upon target

cell recognition, the 9 kDa granulysin is released and mediates the lysis of a broad spectrum of

microbes—including bacteria, fungi, and parasites—and tumor cells.[1][4][6][7]

Genomic Organization and Orthologs
The granulysin gene is a member of the saposin-like protein (SAPLIP) family.[1][2][8] Proteins

in this family, despite limited amino acid homology, share a conserved structure of five alpha-

helices, suggesting convergent evolution towards a common function of lipid interaction.[2][9]

Orthologs of granulysin have been identified in various vertebrate species, indicating a

conserved role in the immune system. Notably, while present in humans, pigs (as NK-lysin),

and cattle, a direct ortholog has not been found in rodents, which has implications for in vivo

modeling of its function.[2][5][10] The cattle genome is unique in that it possesses four

functional NK-lysin genes.[11]

Table 1: Granulysin Orthologs and Genomic Information
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Species Gene Name
Chromosome
Location

Protein Size
(precursor)

Key Features

Homo sapiens

(Human)
GNLY 2p11.2 15 kDa

Broad

antimicrobial and

anti-tumor

activity.[1]

Sus scrofa (Pig) NK-lysin - ~15 kDa

Structurally and

functionally

similar to human

granulysin.[6][9]

[11]

Bos taurus

(Cattle)

NK-lysin (4

genes)
- -

Four functional

genes with

tissue-specific

expression.[11]

Gallus gallus

(Chicken)

NK-lysin

(putative)
- -

Putative ortholog

with conserved

antibacterial

domain structure.

[12]

Mus musculus

(Mouse)
None - -

Lacks a direct

granulysin

ortholog.[2][10]

Sequence, Structural, and Functional Conservation
Despite variations in amino acid sequences, the core structure and function of granulysin and

its orthologs are remarkably conserved.

Structural Conservation
Granulysin and its ortholog, NK-lysin, are cationic proteins that fold into a characteristic five-α-

helix structure stabilized by disulfide bridges.[2][9][13] This three-dimensional architecture is

crucial for its function. Homology modeling reveals that even with moderate residue identity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2679253/
https://pubmed.ncbi.nlm.nih.gov/10644038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1230960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10538649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10538649/
https://pubmed.ncbi.nlm.nih.gov/16177304/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6800608/
https://grantome.com/grant/NIH/R01-AI123265-01
https://pmc.ncbi.nlm.nih.gov/articles/PMC6800608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1230960/
https://www.degruyterbrill.com/document/doi/10.1515/BC.1999.124/html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250205?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(e.g., ~33-35% between human granulysin and porcine NK-lysin), the overall fold and spatial

positioning of key basic residues (arginine and lysine) are highly conserved.[12][13] These

cationic residues are critical for interacting with the negatively charged membranes of microbial

and tumor cells.[1]

Functional Conservation
The primary function of granulysin—membrane disruption—is conserved across species.

Experimental evidence demonstrates that human granulysin, porcine NK-lysin, and bovine NK-

lysin all possess potent antimicrobial activity against a wide array of pathogens.[9][11]

Antimicrobial Activity: Recombinant 9 kDa granulysin is lethal to gram-positive and gram-

negative bacteria, fungi (like Cryptococcus neoformans), and parasites (such as the agents

of tuberculosis and malaria).[1]

Mechanism: Granulysin acts by creating pores in cholesterol-poor microbial membranes,

leading to ion flux, disruption of metabolic processes, and cell death.[1][2]

Tumoricidal Activity: The 9 kDa form is also broadly tumoricidal, inducing apoptosis in cancer

cells through membrane disruption, calcium influx, and subsequent activation of

mitochondrial damage pathways.[1][14][15]

A comparative study highlighted the differential efficacy of granulysin orthologs. Against Shiga

toxin-producing E. coli, porcine NK-lysin (pNKL) and bovine NK-lysin (bNK2A) were

significantly more effective than human granulysin (hGRNL), demonstrating functional nuances

despite structural similarity.[11]

Table 2: Comparative Antimicrobial Activity (MIC in µM)
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Peptide Target Organism MIC (µM) Reference

Human Granulysin

(hGRNL)
E. coli O157:H7 200 [11]

Bovine NK-lysin

(bNK2A)
E. coli O157:H7 12.5 - 25 [11]

Porcine NK-lysin

(pNKL)
E. coli O157:H7 6.25 [11]

Key Experimental Methodologies
Studying the evolutionary conservation of a gene like granulysin involves a multi-step process

combining computational and experimental approaches.

Protocol: Identification of Orthologs and Phylogenetic
Analysis
This protocol outlines a general workflow for identifying granulysin orthologs and constructing a

phylogenetic tree.

Sequence Retrieval:

Obtain the reference protein sequence for human granulysin (e.g., from NCBI Gene or

UniProt).[7][16]

Use this sequence as a query in a BLAST (Basic Local Alignment Search Tool) search

against protein databases of various target species.[17] Prioritize searches against

reference genomes to ensure high-quality annotations.

Homology Assessment:

Identify sequences with significant E-values and sequence similarity. These are potential

orthologs.

Perform a reciprocal BLAST search: Use the potential ortholog sequence from the target

species to BLAST back against the human genome. A top hit to the original granulysin
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gene strengthens the orthology assignment.

Multiple Sequence Alignment (MSA):

Collect all identified orthologous sequences in FASTA format.

Use an MSA tool like ClustalW or MUSCLE to align the sequences.[18] This step is crucial

for identifying conserved domains and regions of variation. For coding sequences, it is

important to align by codons to maintain the reading frame.[18]

Phylogenetic Tree Construction:

Use the aligned sequences as input for phylogenetic software (e.g., MEGA, PhyML).[17]

[18]

Method Selection: Choose an appropriate tree-building method. Common methods

include:

Distance-Matrix (e.g., Neighbor-Joining): Fast, good for initial analysis.[19]

Character-Based (e.g., Maximum Likelihood, Bayesian Inference): More

computationally intensive but generally considered more accurate as they evaluate

evolutionary models.[19]

Model Selection: Use the software's tools to determine the best-fit model of protein

evolution for the dataset (e.g., JTT, WAG).[18]

Tree Evaluation: Assess the reliability of the tree topology using bootstrap analysis

(typically 1000 replicates). Higher bootstrap values at nodes indicate greater confidence in

the branching order.

Tree Visualization and Interpretation:

Use the software's visualization tools to render the phylogenetic tree, showing the

evolutionary relationships between the granulysin orthologs.[17]
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Caption: Workflow for identifying orthologs and constructing a phylogenetic tree.
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Signaling and Functional Pathways
Granulysin is involved in complex cytotoxic processes. Its mechanism differs depending on

whether it is delivered by a cytotoxic cell or applied as a recombinant protein.

Granule Exocytosis Pathway
The primary physiological delivery mechanism is through the granule exocytosis pathway.[15]

Recognition: A CTL or NK cell recognizes a target cell (e.g., a tumor cell or virus-infected

cell).

Granule Release: The effector cell releases the contents of its cytotoxic granules, including

perforin, granzymes, and 9 kDa granulysin, into the immunological synapse.[15]

Perforin Action: Perforin forms pores in the target cell membrane.[15]

Granulysin and Granzyme Entry: These pores allow granulysin and granzymes to enter the

target cell's cytoplasm.[15]

Apoptosis Induction:

Granulysin-Mediated: Cell-delivered granulysin induces stress on the endoplasmic

reticulum and activates caspase-7.[15][20]

Granzyme-Mediated: Granzymes activate separate apoptotic pathways, often involving

mitochondrial damage and activation of caspases-3 and -9.[20]

This multi-pronged attack ensures efficient elimination of target cells and prevents the

development of resistance.[20]
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Caption: Granulysin and granzymes induce apoptosis via distinct pathways.
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Direct Action of Recombinant Granulysin
When applied directly, recombinant 9 kDa granulysin initiates cell death through a pathway

centered on mitochondrial damage.[15][20]

Binding: Positively charged granulysin binds to the target cell surface.[14]

Membrane Disruption: It disrupts the membrane, causing a rapid influx of Ca²⁺ and efflux of

K⁺.[4][14]

Mitochondrial Damage: The ion imbalance leads to mitochondrial depolarization, release of

cytochrome c, and production of reactive oxygen species (ROS).[4][20]

Apoptosis: The release of mitochondrial factors activates the caspase cascade, leading to

apoptosis.[14][15]

This direct lytic and pro-apoptotic activity is the basis for its consideration as a therapeutic

agent.

Implications for Drug Development
The evolutionary conservation of granulysin's structure and cytotoxic function makes it an

attractive candidate for therapeutic development.

Novel Antibiotics: Peptides derived from the functional domains of granulysin and its

orthologs (like NK-lysin) are being explored as novel antibiotics.[1][21] Their mechanism of

direct membrane disruption is less likely to induce resistance compared to conventional

antibiotics that target specific metabolic pathways.

Cancer Immunotherapy: The potent tumoricidal activity of granulysin is highly relevant. Low

granulysin expression in NK cells has been correlated with tumor progression.[1] Strategies

to enhance granulysin expression or deliver granulysin-based molecules to tumor sites could

represent a powerful immunotherapeutic approach.

Biomarker Potential: Granulysin levels are being investigated as potential biomarkers in

transplantation (graft-versus-host disease) and various infectious and autoimmune diseases.

[4]
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Conclusion
The granulysin gene exhibits significant evolutionary conservation in its core structure and

function across a wide range of vertebrate species. While the amino acid sequence may vary,

the characteristic five-helix fold and its potent cytolytic activity against microbial and neoplastic

cells are maintained. This conservation underscores its fundamental role in the innate and

adaptive immune systems. The detailed understanding of its phylogenetic relationships,

functional pathways, and the methodologies used to study it provides a solid foundation for

researchers and drug developers aiming to harness its therapeutic potential. The absence of a

direct ortholog in rodents highlights the importance of using alternative models, such as

granulysin-transgenic mice, for preclinical evaluation.[1][10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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